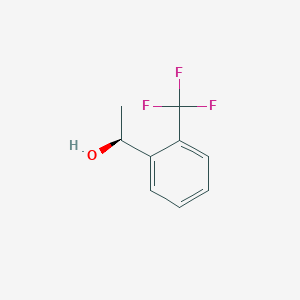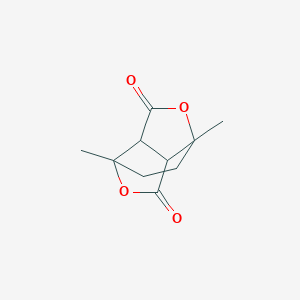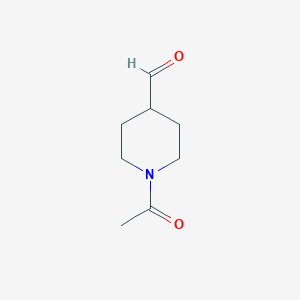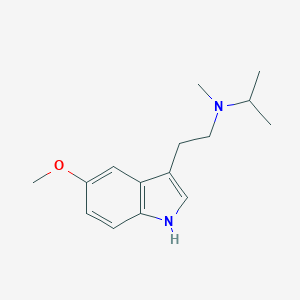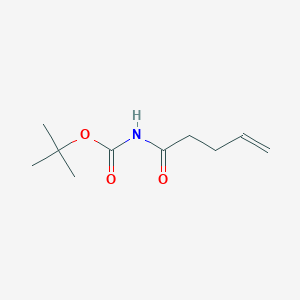
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H19NO3. It is commonly known as t-BOC-L-phenylalanine and is used in the field of biochemistry as a protecting group for amino acids. This compound is widely used in peptide synthesis and protein chemistry as it helps in the protection of amino groups during the synthesis process.
Mechanism Of Action
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) works by protecting the amino groups of amino acids during peptide synthesis. It reacts with the amino group of the amino acid to form a stable carbamate linkage, which prevents unwanted reactions from taking place. This protection is removed using mild acidic conditions, which cleaves the carbamate linkage and restores the amino group.
Biochemical And Physiological Effects
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) does not have any direct biochemical or physiological effects as it is used as a protecting group for amino acids during peptide synthesis. However, the peptides and proteins synthesized using this compound have various biochemical and physiological effects, depending on their structure and function.
Advantages And Limitations For Lab Experiments
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages when used in lab experiments. It is a stable compound and can be easily synthesized using various methods. It is also easy to remove using mild acidic conditions, which makes it suitable for peptide synthesis. However, it has some limitations as well. It is not suitable for the synthesis of peptides containing acid-labile amino acids such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides containing cysteine residues as it can lead to unwanted disulfide bond formation.
Future Directions
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is the development of new protecting groups for amino acids that are more stable and can be easily removed. Another direction is the synthesis of peptides and proteins using this compound for various biological and medical applications. Additionally, the use of Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new drugs and therapies is also a potential future direction.
Synthesis Methods
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the most commonly used methods is the reaction of t-BOC-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using chromatography.
Scientific Research Applications
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research, especially in the field of biochemistry. It is used as a protecting group for amino acids during peptide synthesis. It helps in the protection of amino groups during the synthesis process and prevents unwanted reactions from taking place. This compound is also used in the synthesis of various peptides and proteins, which are used in the study of various biological processes.
properties
CAS RN |
138252-60-5 |
|---|---|
Product Name |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13) |
InChI Key |
JUDYHDFEGVDYIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
synonyms |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




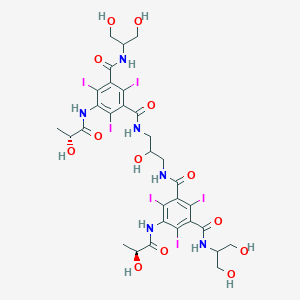
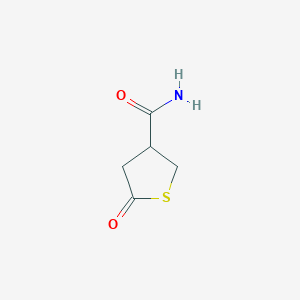

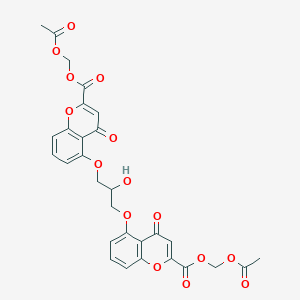
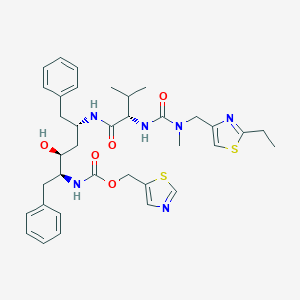

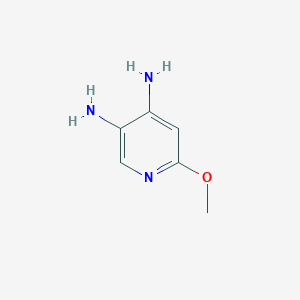

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
